molecular formula C20H15ClN2O2S B5488110 2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole

2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole

Cat. No.: B5488110
M. Wt: 382.9 g/mol
InChI Key: WRQLCQPXWGGGJE-UHFFFAOYSA-N
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Description

2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole is a chemical compound with the molecular formula C20H15ClN2O2S and a molecular weight of 382.86 g/mol . This compound belongs to the benzimidazole class, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole typically involves the reaction of 2-benzyl-1H-benzimidazole with 4-chlorobenzenesulfonyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.

Chemical Reactions Analysis

2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the benzyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Scientific Research Applications

2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections, cancer, and other diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Comparison with Similar Compounds

2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole can be compared with other similar compounds such as:

    2-benzyl-4-chlorophenol:

    4-[(4-chlorophenyl)sulfonyl]benzoic acid: This compound has a similar sulfonyl group but is based on a benzoic acid structure.

The uniqueness of this compound lies in its benzimidazole core, which imparts distinct biological activities and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-benzyl-1-(4-chlorophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c21-16-10-12-17(13-11-16)26(24,25)23-19-9-5-4-8-18(19)22-20(23)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQLCQPXWGGGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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